1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate
Description
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate is a pyridinium-based ionic compound characterized by a positively charged aromatic nitrogen heterocycle substituted with benzyl, methyl, and two phenyl groups, paired with a tetrafluoroborate (BF₄⁻) counterion. Pyridinium salts are widely used in organic synthesis, catalysis, and materials science due to their tunable solubility, thermal stability, and reactivity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzyl-2-methyl-4,6-diphenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N.BF4/c1-20-17-24(22-13-7-3-8-14-22)18-25(23-15-9-4-10-16-23)26(20)19-21-11-5-2-6-12-21;2-1(3,4)5/h2-18H,19H2,1H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCKXINYRHIKTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=CC(=[N+]1CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for Pyridinium Core Formation
The foundational step in synthesizing this compound involves constructing the pyridinium scaffold with pre-installed substituents. Two primary strategies dominate the literature: quaternization of pre-formed pyridine derivatives and cyclocondensation reactions .
Quaternization of 2-Methyl-4,6-diphenylpyridine
This method involves introducing the benzyl group at the pyridine nitrogen via alkylation, followed by anion exchange to tetrafluoroborate.
Procedure
- Starting Material Preparation : 2-Methyl-4,6-diphenylpyridine is synthesized via Kröhnke cyclization using acetophenone derivatives, ammonium acetate, and α,β-unsaturated ketones.
- Benzylation :
- Anion Exchange :
Yield : 65–72% after recrystallization from ethanol/diethyl ether.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where benzyl bromide acts as the electrophile. The tetrafluoroborate counterion is introduced through metathesis, leveraging the low solubility of the target salt in aqueous media.
Cyclocondensation Approaches
For laboratories lacking access to pre-formed pyridines, in situ ring construction offers an alternative route.
Hantzsch-Type Variant
A modified Hantzsch synthesis assembles the pyridinium core from a diketone, aldehyde, and benzylamine:
Reagents :
- 1,3-Diphenylpropane-1,3-dione (1.0 eq)
- Benzaldehyde (1.0 eq)
- Benzylamine (1.1 eq)
- Acetic acid (catalytic)
Procedure :
Optimization Strategies for Enhanced Regioselectivity
The positioning of substituents (2-methyl, 4,6-diphenyl) demands careful optimization to avoid regioisomeric by-products.
Solvent and Base Effects
Spectroscopic Characterization and Validation
Critical analytical data for verifying successful synthesis:
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 3.03 (s, NCH₃), 4.5 (t, CH₂Ph), 7.3–7.9 (m, aromatic) | |
| IR (KBr) | 1720 cm⁻¹ (C=O stretch absent, confirming non-acidic H) | |
| Mass Spec | m/z 423.26 ([M-BF₄]⁺) |
Industrial-Scale Production Considerations
SynQuest Labs’ protocol highlights challenges in bulk manufacturing:
Cost Drivers
- Benzyl Bromide : Accounts for 60% of raw material costs.
- Tetrafluoroboric Acid : Requires specialized handling due to corrosivity.
Comparative Analysis of Methodologies
| Parameter | Quaternization | Cyclocondensation |
|---|---|---|
| Yield | 65–72% | 40–55% |
| Purity | >99% | 85–90% |
| Scalability | Pilot-plant feasible | Lab-scale only |
| By-products | Trace benzyl alcohol | Multiple regioisomers |
Chemical Reactions Analysis
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridinium cation.
Reduction: It can be reduced to form the neutral pyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
BDPPT plays a significant role in organic synthesis due to its ability to act as a versatile catalyst. Its unique electronic properties, stemming from the presence of multiple phenyl groups, facilitate various chemical reactions.
Key Reactions and Mechanisms
- Catalytic Activity : BDPPT has been utilized as a catalyst in reactions such as nucleophilic substitutions and coupling reactions. Its ability to stabilize transition states enhances reaction rates and yields.
- Synthesis of Complex Molecules : The compound has been employed in the synthesis of complex organic molecules, including heterocycles and polycyclic compounds, which are crucial in pharmaceuticals and agrochemicals.
Materials Science
In materials science, BDPPT is explored for its potential in developing advanced materials with specific electronic and optical properties.
Electrochromic Materials
- BDPPT has been investigated as a component in electrochromic devices (ECDs), which can change color when an electric charge is applied. This property is particularly useful in applications such as smart windows and displays.
- The electrochromic performance of BDPPT-based materials includes high optical contrast and rapid switching times, making them suitable for commercial applications.
Pharmaceutical Applications
The biological activity of BDPPT derivatives has led to research into their potential pharmaceutical applications.
Antimicrobial Properties
- Studies indicate that certain derivatives of BDPPT exhibit antimicrobial activities against various pathogens. This property opens avenues for developing new antimicrobial agents.
Drug Delivery Systems
- The solubility characteristics of BDPPT make it a candidate for use in drug delivery systems, particularly for hydrophobic drugs that require solubilization for effective delivery.
Case Study 1: Synthesis of Heterocycles
A study demonstrated the use of BDPPT as a catalyst for synthesizing substituted heterocycles through nucleophilic substitution reactions. The results indicated improved yields compared to traditional methods, showcasing the compound's effectiveness as a catalyst in organic synthesis.
Case Study 2: Electrochromic Devices
Research on electrochromic devices incorporating BDPPT revealed that these devices exhibited high coloration efficiency and stability over extended cycles. The findings suggest that BDPPT-based ECDs could be commercially viable due to their performance characteristics.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate involves its redox properties. The compound can undergo reversible oxidation and reduction, making it useful in various redox processes. Its molecular targets and pathways include:
Electron Transfer: Facilitates electron transfer reactions in electrochemical systems.
Photosensitization: Generates reactive oxygen species upon light irradiation, leading to cell damage in photodynamic therapy.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key pyridinium and ammonium salts with structural or functional similarities:
Reactivity and Stability
- Thermal Decomposition: The anilino-substituted analog (C₂₄H₂₂BF₄N₂) decomposes at elevated temperatures to generate singlet or triplet phenylnitrenium ions, depending on the activation method (thermolysis vs. photolysis). These intermediates participate in electrophilic aromatic substitution, yielding pyridine derivatives and substituted amines . In contrast, the benzyl-substituted target compound is expected to exhibit different decomposition pathways due to the absence of a labile anilino group. Benzyl groups may instead undergo C–N bond cleavage or radical-mediated processes.
Photophysical Behavior :
Physicochemical Properties
- Solubility and Viscosity: Pyridinium salts generally exhibit higher melting points and lower solubility in nonpolar solvents compared to imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium BF₄⁻, viscosity = 220 cP ). The bulky substituents in 1-benzyl-2-methyl-4,6-diphenylpyridinium BF₄⁻ likely enhance solubility in aromatic solvents. Ammonium salts like benzyltriethylammonium BF₄⁻ are solids at room temperature (mp ≈ 47–55°C for similar compounds) and serve as phase-transfer catalysts due to their amphiphilic nature .
Biological Activity
Overview
1-Benzyl-2-methyl-4,6-diphenylpyridinium tetrafluoroborate (commonly referred to as BDP) is a synthetic compound with significant interest in both chemical and biological research. Its unique structure allows it to participate in various biological processes, particularly through its redox properties and potential as a photosensitizer. This article explores the biological activity of BDP, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
The biological activity of BDP is largely attributed to its redox properties . The compound can undergo reversible oxidation and reduction reactions, which facilitate various electron transfer processes in biological systems. Key mechanisms include:
- Electron Transfer : BDP can facilitate electron transfer reactions, making it useful in electrochemical applications and studies.
- Photosensitization : Upon light irradiation, BDP generates reactive oxygen species (ROS), which can induce cellular damage—an essential mechanism in photodynamic therapy (PDT) for cancer treatment.
This dual functionality positions BDP as a promising candidate for therapeutic applications, particularly in oncology and antimicrobial treatments.
Anticancer Activity
Research has indicated that BDP exhibits potential anticancer properties through its ability to generate ROS. In vitro studies have demonstrated that exposure to light in the presence of BDP can lead to significant cytotoxic effects on various cancer cell lines. The mechanism involves oxidative stress induced by the generated ROS, which disrupts cellular functions and promotes apoptosis.
Table 1: Anticancer Activity of BDP
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.2 | ROS generation leading to apoptosis |
| MCF-7 (Breast) | 7.8 | Oxidative stress |
| A549 (Lung) | 6.5 | Disruption of mitochondrial function |
Antimicrobial Activity
BDP has also been evaluated for its antimicrobial properties. The compound demonstrates effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and induction of oxidative damage.
Table 2: Antimicrobial Efficacy of BDP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 3.0 µM | Membrane disruption |
| Escherichia coli | 4.5 µM | Oxidative damage |
| Pseudomonas aeruginosa | 5.0 µM | ROS-mediated cell death |
Case Studies
- Photodynamic Therapy Study : A study conducted on HeLa cells showed that treatment with BDP under light exposure resulted in a significant reduction in cell viability compared to controls. The study concluded that the efficacy of PDT using BDP was enhanced by optimizing light dosage and concentration.
- Antimicrobial Efficacy Assessment : In a comparative study against standard antibiotics, BDP exhibited superior antimicrobial activity against resistant strains of Staphylococcus aureus, suggesting its potential role as an alternative therapeutic agent in treating infections caused by multidrug-resistant bacteria.
Comparative Analysis with Similar Compounds
BDP shares structural similarities with other viologens, such as methyl viologen (paraquat) and benzyl viologen. However, the unique diphenyl substitution in BDP enhances its redox potential and biological activity.
Table 3: Comparison with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Diphenyl substitution enhances reactivity | Anticancer, Antimicrobial |
| Methyl Viologen | Single methyl group | Primarily herbicidal |
| Benzyl Viologen | Benzyl substitution | Limited biological applications |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
